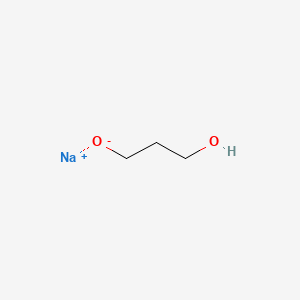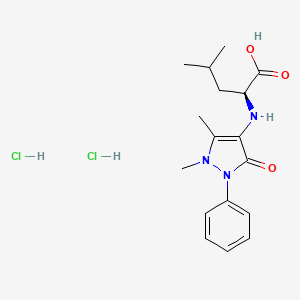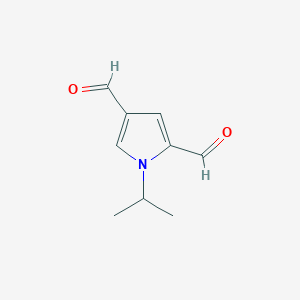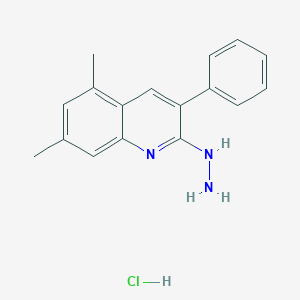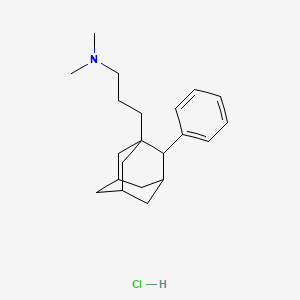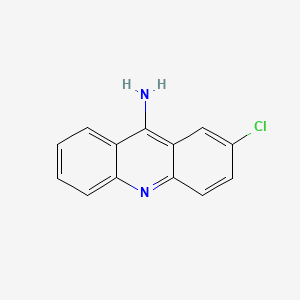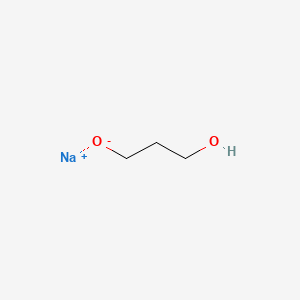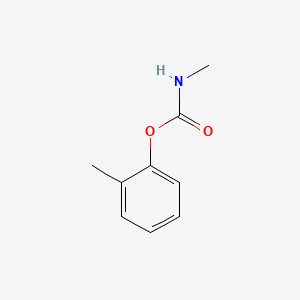
Carbamic acid, methyl-, 2-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 2-methylphenyl ester: is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . It is also known by other names such as Carbanilic acid, o-methyl-, methyl ester and Methyl N-(o-tolyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a methyl group and a 2-methylphenyl group attached to the carbamate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, methyl-, 2-methylphenyl ester typically involves the reaction of 2-methylphenyl isocyanate with methanol . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, methyl-, 2-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylphenylamine and methanol .
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids .
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-methylphenylamine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 2-methylphenyl ester has several applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Carbamic acid, methyl-, 2-methylphenyl ester exerts its effects involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Comparison: Carbamic acid, methyl-, 2-methylphenyl ester is unique due to the position of the methyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 2-methyl group can lead to steric hindrance, affecting the compound’s ability to bind to certain enzymes compared to its 3-methyl and 4-methyl counterparts .
Propiedades
Número CAS |
1128-78-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(2-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
JDIMVGGWYBWUIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


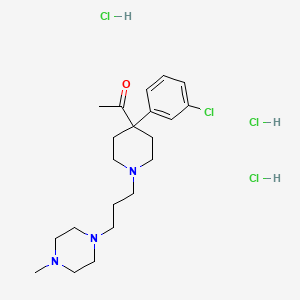

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
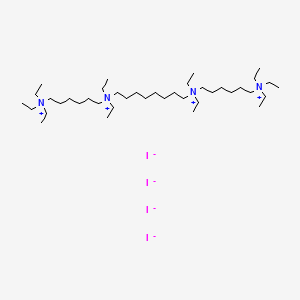
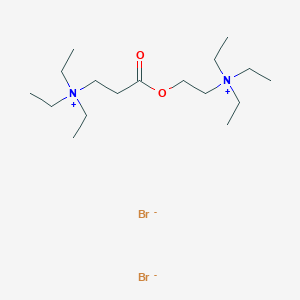
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
